molecular formula C15H16N4 B2563443 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethylaniline CAS No. 147676-24-2

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethylaniline

Cat. No.: B2563443
CAS No.: 147676-24-2
M. Wt: 252.321
InChI Key: NJLLRMIZEVHVFY-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethylaniline is a benzotriazole-derived compound featuring a benzotriazole moiety linked via a methylene group to an N-ethylaniline substituent. Ka (e.g., compounds 3d, 4d, and 3g in ) suggest that similar methods—such as condensation reactions between benzotriazole derivatives and substituted anilines—are likely employed . Benzotriazole-containing compounds are widely utilized in organic synthesis as stabilizing agents, intermediates, or directing groups due to their ability to participate in hydrogen bonding and metal coordination .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-N-ethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-2-18(13-8-4-3-5-9-13)12-19-15-11-7-6-10-14(15)16-17-19/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLLRMIZEVHVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CN1C2=CC=CC=C2N=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethylaniline typically involves the reaction of benzotriazole with an appropriate alkylating agent. One common method involves the reaction of benzotriazole with N-ethylaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of benzotriazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may yield this compound hydride .

Scientific Research Applications

Chemistry: N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethylaniline is used as a building block in the synthesis of various heterocyclic compounds. It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular structures .

Biology: In biological research, benzotriazole derivatives are explored for their potential as enzyme inhibitors and bioactive molecules. They have shown promise in inhibiting specific enzymes and pathways, making them valuable tools in biochemical studies .

Medicine: Benzotriazole derivatives, including this compound, are investigated for their potential therapeutic applications. They exhibit various pharmacological activities, such as anticancer, antifungal, antibacterial, and antiviral properties .

Industry: In industrial applications, benzotriazole derivatives are used as corrosion inhibitors, UV stabilizers, and additives in lubricants and coatings. Their ability to protect materials from degradation makes them valuable in various industrial processes .

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethylaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. This compound’s diverse non-covalent interactions contribute to its broad spectrum of biological properties .

Comparison with Similar Compounds

Structural Analogs from the Benzotriazole Family

Key structural analogs include:

Compound Name Molecular Weight (g/mol) Substituents Physical State Melting Point (°C) Yield (%) Applications/Notes
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethylaniline (Target) ~281.3* -CH2- linker, N-ethylaniline Not reported Not reported Not reported Potential use in synthesis or catalysis
N-[(Z)-1-(1H-Benzotriazol-1-yl)-1-hexenyl]-N-ethylaniline (3d) Not reported -CH2-CH2-CH2-CH2-CH2-CH2- (Z-config) Yellow oil N/A 31 Intermediate in enamine chemistry
N-[(E)-1-(1H-Benzotriazol-1-yl)-1-hexenyl]-N-ethylaniline (4d) Not reported -CH2-CH2-CH2-CH2-CH2-CH2- (E-config) Yellow oil N/A 53 Higher yield than Z-isomer
(1H-1,2,3-Benzotriazol-1-ylmethyl)dimethylamine 176.22 -CH2- linker, N,N-dimethylamine Not reported Not reported Not reported Laboratory reagent

*Estimated based on structural similarity.

Key Observations :

  • Substituent Effects : The target compound’s N-ethylaniline group contrasts with dimethylamine in or alkenyl chains in , affecting polarity and reactivity. Longer alkenyl chains (e.g., hexenyl in 3d/4d) result in oily states, whereas crystalline forms (e.g., 4e in ) arise from rigid substituents like phenyl groups.
  • Stereochemistry : Z/E isomerism in hexenyl derivatives (3d vs. 4d) impacts synthetic yields (31% vs. 53%), suggesting steric or electronic factors influence reaction pathways .
Functional Analogs in Catalysis and Medicinal Chemistry
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : This benzamide derivative features an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. Unlike benzotriazole derivatives, its hydroxyl and carbonyl groups enhance metal coordination, favoring catalytic applications over stabilization roles .
  • Antitumor Triazole Carboxylic Acids : Compounds like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibit growth inhibition (GP = 68–86%) in lung cancer cells. The benzotriazole core in the target compound lacks electron-withdrawing groups (e.g., -CF3) or heterocyclic appendages critical for bioactivity, highlighting divergent applications .

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethylaniline is a compound belonging to the benzotriazole family, which is recognized for its diverse applications in medicinal chemistry and materials science. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

  • Molecular Formula : C15H16N4
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 147676-24-2

Synthesis

The synthesis of this compound typically involves the reaction of benzotriazole with N-ethylaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is generally performed in organic solvents like dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. In studies focusing on various bacterial strains, compounds similar to this compound demonstrated effectiveness against:

  • Bacillus subtilis
  • Escherichia coli
  • Pseudomonas fluorescens

These studies highlighted that structural modifications in benzotriazole derivatives can enhance their antibacterial efficacy. For instance, bulky hydrophobic groups were found to increase activity against certain pathogens .

Anticancer Properties

Benzotriazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines by targeting specific molecular pathways involved in cell proliferation and apoptosis. For example, compounds derived from benzotriazole have been reported to exhibit dose-dependent cytotoxic effects on various cancer cell lines .

Enzyme Inhibition

The mechanism of action for this compound involves its interaction with enzymes through non-covalent interactions such as π–π stacking and hydrogen bonding. This interaction can lead to the modulation or inhibition of enzymatic activity, making it a valuable tool in biochemical research .

Study 1: Antimicrobial Efficacy

In a study published in PMC, researchers evaluated a series of benzotriazole derivatives for their antimicrobial activity. Among them, specific compounds exhibited MIC values ranging from 12.5 to 25 µg/ml against Candida albicans and Aspergillus niger, demonstrating the potential of these compounds in treating fungal infections .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of benzotriazole derivatives. Compounds were tested against various cancer cell lines, revealing that some derivatives could induce significant apoptosis in cells at concentrations as low as 25 µg/ml after 72 hours of treatment. This underscores their potential as therapeutic agents in oncology .

Study 3: Enzyme Inhibition Mechanism

A detailed exploration into the enzyme inhibition capabilities of benzotriazole derivatives showed that they could effectively inhibit enzymes involved in critical metabolic pathways. This was attributed to their ability to form stable complexes with enzyme active sites, thereby preventing substrate access and subsequent catalysis .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameBiological ActivityNotable Properties
N-(1H-benzotriazol-1-ylmethyl)-N-methylanilineModerate antibacterialEffective against E. coli
N-(1H-benzotriazol-1-ylmethyl)-N-isopropylanilineAntifungalHigh activity against Candida
N-(1H-benzotriazol-1-ylmethyl)-N-phenyalanineAnticancerInduces apoptosis in cancer cells

This table illustrates how variations in alkyl substitution can influence both the reactivity and biological properties of benzotriazole derivatives.

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